Ethyl 3-(pyridin-2-ylamino)propanoate

Overview

Description

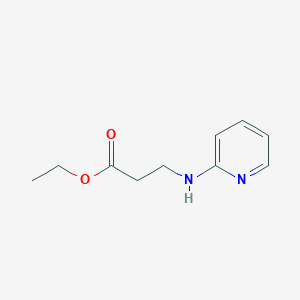

Ethyl 3-(pyridin-2-ylamino)propanoate is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a white to pale yellow crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals, including thrombin inhibitors like Dabigatran etexilate . The compound is characterized by the presence of a pyridine ring attached to an amino group and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . After the reaction, the mixture is washed with organic solvents and recrystallized to obtain the pure compound .

Chemical Reactions Analysis

Ethyl 3-(pyridin-2-ylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticoagulant Synthesis

Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used for anticoagulation therapy. Dabigatran etexilate is notable for its rapid action and does not require routine monitoring, making it a preferred choice over traditional anticoagulants like warfarin . The synthesis of Dabigatran involves several steps where this compound plays a pivotal role, enhancing the efficiency and yield of the final product.

1.2 Synthetic Routes

The compound can be synthesized using various methods. One efficient method involves reacting 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. This process occurs under nitrogen protection at elevated temperatures (120–160 °C) for approximately 16 to 20 hours, yielding high purity and recovery rates .

Chemical Properties and Characterization

This compound is characterized as a white solid with specific chemical properties that facilitate its use in synthetic organic chemistry. Its molecular formula is , and it exhibits unique spectroscopic characteristics that can be analyzed through techniques such as NMR and IR spectroscopy .

Case Studies and Research Findings

3.1 Structural Analysis

A study conducted on the structural characterization of this compound utilized X-ray crystallography to provide an ORTEP view of the compound, revealing insights into its molecular geometry and bonding interactions . This analysis is crucial for understanding how modifications to the compound can affect its reactivity and efficacy as a pharmaceutical agent.

3.2 Reactivity Studies

Research has also focused on the reactivity parameters of this compound, highlighting its potential as a building block for developing new therapeutic agents beyond anticoagulants. The compound's ability to participate in various chemical reactions makes it a versatile candidate for further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridin-2-ylamino)propanoate is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the case of Dabigatran etexilate, the compound contributes to the inhibition of thrombin, an enzyme involved in blood clotting . The molecular targets and pathways involved include the binding of the active pharmaceutical ingredient to thrombin, thereby preventing the conversion of fibrinogen to fibrin and inhibiting clot formation .

Comparison with Similar Compounds

Ethyl 3-(pyridin-2-ylamino)propanoate can be compared with other similar compounds such as:

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is also used as an intermediate in the synthesis of Dabigatran etexilate and has similar chemical properties.

N-2-Pyridinyl-β-alanine, ethyl ester: Another similar compound with comparable applications in pharmaceutical synthesis. The uniqueness of this compound lies in its specific structure, which allows for its use in the synthesis of thrombin inhibitors and other pharmaceuticals.

Biological Activity

Ethyl 3-(pyridin-2-ylamino)propanoate, also known as an intermediate in the synthesis of dabigatran etexilate (Pradaxa), has garnered attention due to its potential biological activities, particularly in anticoagulation. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its ethyl ester group linked to a pyridine ring with an amino substituent. The synthesis typically involves a reaction between o-aminopyridine and ethyl acrylate under acidic conditions, yielding high purity and yield through optimized methods .

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | o-Aminopyridine + Ethyl Acrylate | Reflux in alcohol with trifluoromethanesulfonic acid | 83% |

| 2 | Purification via silica gel chromatography | Recrystallization with organic solvents | >99% purity |

The reaction is noted for its efficiency, achieving yields up to 92% with minimal environmental impact due to the use of inexpensive raw materials and shorter reaction times .

Biological Activity

This compound exhibits significant biological activity primarily as an anticoagulant. Its role as an intermediate in the synthesis of dabigatran etexilate highlights its importance in pharmacology.

Anticoagulant Properties

Dabigatran etexilate, derived from this compound, functions as a direct thrombin inhibitor. It has been shown to provide effective anticoagulation without the need for routine monitoring, contrasting with traditional anticoagulants like warfarin. Clinical studies indicate that dabigatran significantly reduces the risk of stroke in patients with atrial fibrillation .

Case Studies

Several studies have evaluated the efficacy of dabigatran etexilate, revealing that it offers a favorable safety profile compared to warfarin. For instance:

- Study A : A randomized trial involving 18,000 patients demonstrated that dabigatran reduced the incidence of stroke by 34% compared to warfarin .

- Study B : Another study highlighted that patients on dabigatran had a lower incidence of major bleeding events compared to those on warfarin .

The pharmacokinetic profile of dabigatran suggests rapid absorption and peak plasma concentrations occurring within 1-2 hours post-administration. It is primarily excreted via renal pathways, necessitating dosage adjustments in patients with impaired renal function .

Dabigatran acts by directly inhibiting thrombin, preventing the conversion of fibrinogen to fibrin and thus halting thrombus formation. This mechanism is crucial for its effectiveness in preventing venous thromboembolism and stroke in high-risk populations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(pyridin-2-ylamino)propanoate?

this compound is synthesized via coupling reactions using carbodiimide reagents (e.g., CDI) to activate carboxylic acid intermediates. For example, it reacts with 4-methylamino-3-nitrobenzoic acid in the presence of CDI, followed by reductive steps (e.g., zinc) to yield intermediates for pharmaceuticals like Dabigatran etexilate . Alternative routes involve functionalizing pyridine derivatives through nucleophilic substitution or esterification .

Q. What spectroscopic methods are used to characterize this compound?

Characterization typically employs:

- NMR spectroscopy (¹H, ¹³C, HSQC) to resolve aromatic protons and confirm substitution patterns .

- Mass spectrometry (MS) for molecular weight verification .

- X-ray crystallography (via SHELX programs) to resolve structural ambiguities, especially when stereochemical assignments are critical .

Q. What are the critical physical properties of this compound?

Key properties include:

- Melting point: 51–55°C

- Boiling point: 125°C at 0.2 mmHg

- Molecular weight: 194.23 g/mol .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR or MS data can arise from tautomerism or impurities. Cross-validation strategies include:

- HSQC NMR to correlate proton and carbon signals, particularly for pyridine ring assignments .

- X-ray diffraction to unambiguously determine bond lengths and angles, leveraging programs like SHELXL .

- GC-FID/MS analysis for purity assessment and identification of byproducts .

Q. How is this compound utilized in multi-step pharmaceutical syntheses?

this compound serves as a key intermediate in synthesizing Dabigatran etexilate, an anticoagulant. Critical steps include:

- CDI-mediated coupling with nitrobenzoic acid derivatives to form amide bonds .

- Zinc reduction of nitro groups to amines, followed by cyclization to benzimidazole cores .

- Amidination and acylation to finalize the drug structure, achieving ~48% overall yield .

Q. What strategies optimize reaction yields in its synthetic applications?

Yield optimization involves:

- Catalyst selection : Heterogeneous metal catalysts stabilize intermediates via reductive chemistry, minimizing side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Temperature control : Low temperatures (0–5°C) prevent ester hydrolysis during sensitive steps .

Q. How does the pyridine moiety influence reactivity in nucleophilic substitutions?

The pyridine ring acts as an electron-withdrawing group, directing electrophilic attacks to the amino-substituted position. This regioselectivity is critical in forming amide or imine linkages, as seen in Dabigatran synthesis . Steric hindrance from the pyridin-2-yl group may necessitate bulky base additives (e.g., DBU) to facilitate deprotonation .

Q. Methodological Considerations

Q. How to address stability challenges during storage or reactions?

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Incompatibilities : Avoid strong acids/bases to prevent ester cleavage. Use stabilizers (e.g., BHT) in long-term storage .

Q. Data Contradiction Analysis

Q. How to interpret divergent melting point reports in literature?

Variations in melting points (e.g., 51–55°C vs. broader ranges) may stem from:

- Polymorphism : Different crystalline forms due to solvent recrystallization conditions .

- Impurity profiles : Residual solvents or byproducts from incomplete purification .

- Method variability : Differential scanning calorimetry (DSC) vs. capillary methods .

Q. Structural and Mechanistic Insights

Q. What role does this compound play in fragment-based drug discovery?

Its pyridine-amino ester scaffold is used in fragment screening for protein-protein interaction inhibitors (e.g., WDR5). Key steps include:

- Silyl protection of hydroxymethyl groups to enhance solubility .

- Click chemistry (e.g., azide-alkyne cycloaddition) for functionalization .

Properties

IUPAC Name |

ethyl 3-(pyridin-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-12-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITNIDFEANEWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475203 | |

| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103041-38-9 | |

| Record name | N-2-Pyridinyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103041-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3A2JJ3GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.